2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heteroarotinoids : Compounds with structural similarities to 2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic acid have been synthesized for their receptor activation capabilities. For example, novel heteroarotinoids have been developed, showing efficacy in activating RARα, RARβ, and RARγ receptors, and inducing tissue transglutaminase (TGase) activity. Such syntheses highlight the potential of these compounds in medicinal chemistry and biochemistry (Berlin et al., 2005).
Rhodium(II) Acetate-Catalyzed Reactions : The synthesis of 2H-thiopyrans, closely related to the thiopyran component of the target molecule, has been achieved through rhodium(II) acetate-catalyzed reactions. These reactions offer insights into regioselective synthesis methods that could be applicable to the synthesis of this compound, showcasing the versatility of thiopyran derivatives in organic synthesis (Yamagata et al., 2000).
Potential Applications
Phosphine-Catalyzed Annulations : Phosphine-catalyzed [4 + 2] annulations involving ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon have been explored, leading to the synthesis of highly functionalized tetrahydropyridines. This methodology could potentially be adapted for the synthesis of complex molecules, including those with thiopyran and amino acid functionalities, highlighting the utility of such reactions in constructing diverse molecular architectures (Zhu et al., 2003).
Urease Inhibition : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which include structural motifs related to amino acids and heterocyclic systems, have been synthesized and evaluated as potent urease inhibitors. Such research underscores the potential of molecules with complex functionalities, including amino and thiopyran components, in the development of therapeutic agents (Nazir et al., 2018).
Properties
IUPAC Name |
2-[ethyl(thian-4-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-3-10(11(13)14)12(4-2)9-5-7-15-8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLURHAIZYMJCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(CC)C1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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